1-(3-Chloropyridin-4-yl)piperazine trihydrochloride
Description
1-(3-Chloropyridin-4-yl)piperazine trihydrochloride is a piperazine derivative featuring a 3-chloropyridin-4-yl substituent and three hydrochloride counterions. Piperazine derivatives are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes, via hydrogen bonding, π-π stacking, and ionic interactions . Trihydrochloride salts, such as this compound, often exhibit higher solubility in polar solvents compared to free bases or mono-/dihydrochloride counterparts, which is critical for bioavailability and formulation in drug development .
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.3ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERQPGDYSDAISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloropyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(3-Chloropyridin-4-yl)piperazine trihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The piperazine ring can participate in addition reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Chloropyridin-4-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of biological systems and processes, particularly in the investigation of receptor-ligand interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives vary widely in biological activity and physicochemical properties based on substituent groups. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Piperazine Derivatives
Key Findings :
Substituent Effects on Bioactivity: The 3-chloropyridinyl group in the target compound may enhance binding to receptors with aromatic pockets (e.g., serotonin receptors) compared to chlorophenyl analogs like mCPP, which show 5-HT1B selectivity . Benzhydryl and benzoyl substituents (e.g., compounds in ) exhibit pronounced cytotoxicity, likely due to increased lipophilicity enhancing cell membrane penetration.
Salt Form and Solubility :
- Trihydrochloride salts (e.g., target compound and derivatives in ) generally have higher aqueous solubility than dihydrochlorides (e.g., mCPP or 1-(3-chloropyridin-2-yl)piperazine dihydrochloride ), aiding in drug delivery.
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution between piperazine and 3-chloro-4-halopyridine, analogous to methods for 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .
Biological Activity
1-(3-Chloropyridin-4-yl)piperazine trihydrochloride is a chemical compound with significant potential in pharmacological applications due to its structural characteristics, particularly the presence of a piperazine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 307.05 g/mol. It is typically encountered as a light brown solid. The structural features include:
- Piperazine ring : A common feature in many biologically active molecules.
- Chloropyridine moiety : Imparts unique reactivity and potential biological interactions.
This compound primarily interacts with various receptors and enzymes, influencing several biological pathways. Its mechanism of action includes:
- Receptor Modulation : The compound has shown potential in modulating muscarinic receptors, particularly the M3 subtype, which is involved in numerous physiological processes such as smooth muscle contraction and glandular secretion .
- Enzyme Inhibition : There is evidence suggesting that it may inhibit enzymes related to lysophosphatidic acid (LPA) metabolism, which plays a role in cancer progression and other diseases .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Potential
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. It shows promising results against:
- Solid Tumors : Including lung, breast, and prostate cancers.
- Leukemias : Potential efficacy in hematological malignancies has been suggested .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways indicates potential use in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride | C10H18Cl3N3 | Contains a methyl group instead of chlorine |
| 1-(2-Chloropyridin-4-yl)piperazine | C9H12ClN3 | Different position of chlorine substitution |
| 1-(3-Bromopyridin-4-yl)piperazine | C9H12BrN3 | Bromine substitution provides different reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited proliferation in multiple cancer cell lines with IC50 values in the micromolar range, indicating its potency as an anticancer agent .
- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates, suggesting its therapeutic potential in oncology .
- Pharmacological Profile : Detailed pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development as a pharmaceutical agent.
Q & A
Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Methodological Answer : Tools like SwissADME and ADMETLab 2.0 estimate:
- Bioavailability : High GI absorption (predicted >80%) due to low molecular weight (<300 Da).
- CYP Inhibition : Risk of CYP2D6 inhibition (predicted IC₅₀ <1 µM) necessitates in vitro microsomal assays.
- Toxicity : Ames test predictions for mutagenicity guide structural modifications to reduce risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
